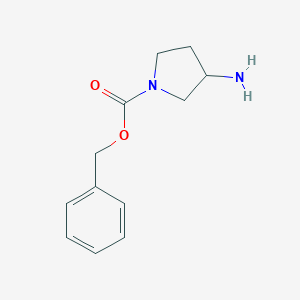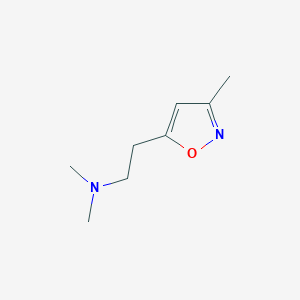
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine is an organic compound with the chemical formula C9H14N2O. It is commonly known as DMIX and is used in scientific research for its unique properties. DMIX is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system and plays a role in the regulation of monoaminergic neurotransmission.
Wirkmechanismus
DMIX acts as a selective agonist of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine, which is a G protein-coupled receptor that is expressed in the central nervous system. N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine is known to modulate the activity of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine. DMIX binds to N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine and activates a signaling cascade that results in the release of these neurotransmitters.
Biochemische Und Physiologische Effekte
DMIX has been shown to have a number of biochemical and physiological effects, including the enhancement of dopamine and serotonin release in certain brain regions. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. These effects suggest that DMIX may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMIX in scientific research is its potency as a N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonist, which allows for the investigation of the role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of neurotransmitter release. However, one limitation is that DMIX is a relatively new compound and its effects on other neurotransmitter systems are not well understood. Additionally, DMIX may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving DMIX. One area of interest is the development of more selective N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists that can be used to investigate the specific role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of neurotransmitter release. Another area of interest is the investigation of the potential therapeutic applications of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists in the treatment of psychiatric disorders such as depression and schizophrenia. Finally, the effects of DMIX on other neurotransmitter systems should be further investigated to better understand its overall pharmacological profile.
Synthesemethoden
DMIX can be synthesized through a multi-step process that involves the reaction of 3-methylisoxazole-5-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with lithium aluminum hydride to yield DMIX.
Wissenschaftliche Forschungsanwendungen
DMIX has been used in scientific research to investigate the role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of dopamine and serotonin neurotransmission. Studies have shown that DMIX can enhance the release of dopamine and serotonin in certain brain regions, which suggests that N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Eigenschaften
CAS-Nummer |
173850-47-0 |
|---|---|
Produktname |
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(3-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-7-6-8(11-9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
XSWPRZYJJORTCL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCN(C)C |
Kanonische SMILES |
CC1=NOC(=C1)CCN(C)C |
Synonyme |
5-Isoxazoleethanamine,N,N,3-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



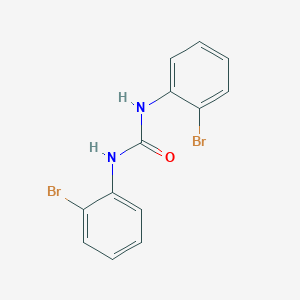

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
![[(1S,4R)-4-aminocyclohex-2-en-1-yl]methanol](/img/structure/B66537.png)


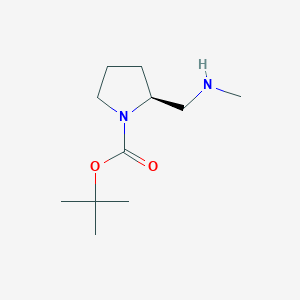
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
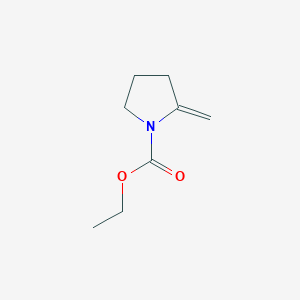
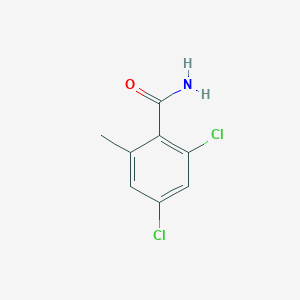
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
